Cap-dependent endonuclease-IN-25

Beschreibung

Structure

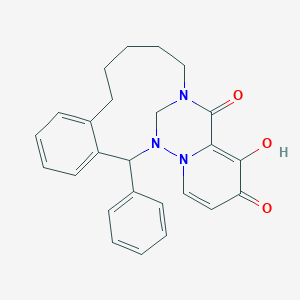

3D Structure

Eigenschaften

Molekularformel |

C25H25N3O3 |

|---|---|

Molekulargewicht |

415.5 g/mol |

IUPAC-Name |

17-hydroxy-2-phenyl-1,14,21-triazatetracyclo[12.7.1.03,8.016,21]docosa-3,5,7,16,19-pentaene-15,18-dione |

InChI |

InChI=1S/C25H25N3O3/c29-21-14-16-27-23(24(21)30)25(31)26-15-8-2-5-9-18-10-6-7-13-20(18)22(28(27)17-26)19-11-3-1-4-12-19/h1,3-4,6-7,10-14,16,22,30H,2,5,8-9,15,17H2 |

InChI-Schlüssel |

BPGWVQLNXPHEQI-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC2=CC=CC=C2C(N3CN(CC1)C(=O)C4=C(C(=O)C=CN43)O)C5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unraveling the Action of Cap-Dependent Endonuclease-IN-25: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cap-dependent endonuclease-IN-25 is a novel and potent inhibitor of the influenza virus cap-dependent endonuclease (CEN).[1] As a macrocyclic pyridotriazine derivative, this compound presents a promising avenue for the development of new antiviral therapies against infections caused by the Orthomyxoviridae family of viruses.[1] This technical guide provides an in-depth exploration of the core mechanism of action of Cap-dependent endonuclease-IN-25, drawing upon available data for this class of inhibitors to elucidate its function and potential.

Core Mechanism of Action: Targeting Viral Replication at its Source

The cap-dependent endonuclease is a critical enzyme for influenza virus replication. It is a component of the viral RNA-dependent RNA polymerase complex and is responsible for a process known as "cap-snatching." During this process, the endonuclease cleaves the 5' cap from host cell messenger RNAs (mRNAs). These capped fragments are then used as primers to initiate the transcription of viral mRNAs by the viral polymerase. This hijacking of the host's cellular machinery is essential for the virus to produce its own proteins and replicate.

Cap-dependent endonuclease-IN-25, like other inhibitors in its class, is designed to disrupt this fundamental process. By binding to the active site of the endonuclease, it prevents the cleavage of host mRNAs. Without the necessary capped primers, viral transcription is effectively halted, thereby inhibiting viral replication.

Visualizing the Mechanism of Action

The following diagram illustrates the proposed mechanism of action of Cap-dependent endonuclease-IN-25 in inhibiting the cap-snatching process.

Caption: Proposed mechanism of action of Cap-dependent endonuclease-IN-25.

Quantitative Data

Specific quantitative data for Cap-dependent endonuclease-IN-25, such as IC50 and Ki values, are detailed within patent WO2020075080A1, where it is referred to as compound 4.[1] Unfortunately, the full text of this patent, containing the specific experimental data, is not publicly available at this time.

For context, other potent cap-dependent endonuclease inhibitors have demonstrated IC50 values in the low nanomolar to micromolar range in various enzymatic and cell-based assays.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of Cap-dependent endonuclease-IN-25 are provided in patent WO2020075080A1.[1] While the specific details for this compound are not accessible, this section outlines a general experimental workflow for characterizing similar cap-dependent endonuclease inhibitors.

General Experimental Workflow for CEN Inhibitor Characterization

The following diagram outlines a typical workflow for the discovery and characterization of novel cap-dependent endonuclease inhibitors.

Caption: General experimental workflow for CEN inhibitor characterization.

Key Experimental Methodologies

-

In Vitro Endonuclease Inhibition Assay:

-

Principle: To measure the direct inhibitory effect of the compound on the enzymatic activity of the cap-dependent endonuclease.

-

General Protocol:

-

Recombinant influenza virus polymerase complex or the isolated PA subunit (containing the endonuclease domain) is purified.

-

A fluorogenic substrate, often a short RNA oligonucleotide with a 5' cap and a fluorescent reporter and quencher, is used.

-

The enzyme, substrate, and varying concentrations of the inhibitor (e.g., Cap-dependent endonuclease-IN-25) are incubated together.

-

Endonuclease activity leads to cleavage of the substrate, separating the fluorophore and quencher, resulting in an increase in fluorescence.

-

The fluorescence intensity is measured over time, and the rate of reaction is calculated.

-

IC50 values are determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.

-

-

-

Cell-Based Antiviral Assays (e.g., Plaque Reduction Assay):

-

Principle: To assess the ability of the compound to inhibit viral replication in a cellular context.

-

General Protocol:

-

A monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) is prepared in well plates.

-

Cells are infected with a known titer of influenza virus.

-

Immediately after infection, the cells are overlaid with a semi-solid medium (e.g., agarose) containing various concentrations of the test compound.

-

The plates are incubated for several days to allow for the formation of viral plaques (zones of cell death).

-

Plaques are visualized by staining (e.g., with crystal violet).

-

The number and size of plaques are quantified, and the EC50 (50% effective concentration) is calculated.

-

-

Signaling Pathways and Logical Relationships

The inhibition of the cap-dependent endonuclease by Cap-dependent endonuclease-IN-25 initiates a cascade of events that ultimately suppresses viral propagation. The logical relationship is straightforward: blocking a critical enzymatic step in viral transcription directly leads to the failure of the virus to produce necessary proteins for replication.

Caption: Logical flow of viral inhibition by Cap-dependent endonuclease-IN-25.

Conclusion

Cap-dependent endonuclease-IN-25 represents a significant development in the search for novel anti-influenza therapeutics. Its mechanism of action, targeting the essential cap-snatching process, offers a potent and specific means of inhibiting viral replication. While detailed quantitative data and specific protocols remain proprietary within patent literature, the general principles and experimental approaches outlined in this guide provide a solid framework for understanding and further investigating this promising class of antiviral compounds. As research progresses and more data becomes publicly available, a more comprehensive picture of the therapeutic potential of Cap-dependent endonuclease-IN-25 will undoubtedly emerge.

References

An In-Depth Technical Guide to Cap-dependent Endonuclease-IN-25: A Potent Viral Replication Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cap-dependent endonuclease-IN-25 is a novel macrocyclic pyridotriazine derivative identified as a potent inhibitor of the cap-dependent endonuclease (CEN) enzyme of the influenza virus. This enzyme is a critical component of the viral RNA polymerase complex and plays an essential role in the "cap-snatching" mechanism, a process vital for viral mRNA transcription and subsequent protein synthesis. By targeting this key viral process, Cap-dependent endonuclease-IN-25 represents a promising candidate for the development of new antiviral therapeutics against infections caused by the Orthomyxoviridae family of viruses, including influenza A and B. This technical guide provides a comprehensive overview of Cap-dependent endonuclease-IN-25, including its mechanism of action, available (though limited) chemical data, and detailed experimental protocols for the evaluation of CEN inhibitors.

Introduction

Influenza remains a significant global health threat, causing seasonal epidemics and occasional pandemics with substantial morbidity and mortality. The continuous evolution of influenza viruses through antigenic drift and shift necessitates the development of novel antiviral agents with distinct mechanisms of action to combat emerging drug-resistant strains. The viral cap-dependent endonuclease (CEN), a subunit of the heterotrimeric RNA-dependent RNA polymerase, has emerged as a clinically validated target for anti-influenza drugs. The CEN enzyme is responsible for cleaving the 5' cap from host pre-mRNAs, which are then used as primers to initiate the transcription of viral mRNAs. This "cap-snatching" process is essential for the virus to produce its own proteins and replicate within the host cell.

Cap-dependent endonuclease-IN-25 is a potent, macrocyclic pyridotriazine-based inhibitor of this critical viral enzyme.[1] Its unique chemical scaffold presents a promising avenue for the development of next-generation influenza therapeutics. This document serves as a technical resource for researchers and drug development professionals, providing detailed information on the mechanism of CEN inhibition, relevant experimental methodologies, and the current understanding of Cap-dependent endonuclease-IN-25.

Chemical Properties

Cap-dependent endonuclease-IN-25 has been identified as compound 4 in patent WO2020075080A1.[1] While specific quantitative data such as IC50, EC50, and Ki values for this particular compound are not publicly available in the reviewed literature, its general chemical characteristics are summarized below.

| Property | Value | Reference |

| Chemical Class | Macrocyclic Pyridotriazine Derivative | [1] |

| Molecular Formula | C25H25N3O | [1] |

| Molecular Weight | 415.48 g/mol | [1] |

| Target | Cap-dependent Endonuclease (CEN) | [1] |

| Therapeutic Potential | Antiviral (Orthomyxoviridae) | [1] |

Mechanism of Action: Inhibition of Cap-Snatching

Cap-dependent endonuclease-IN-25 exerts its antiviral effect by inhibiting the cap-snatching process, a fundamental step in the influenza virus replication cycle. The viral RNA polymerase, a complex of three subunits (PA, PB1, and PB2), is responsible for both transcription and replication of the viral RNA genome. For transcription, the PB2 subunit binds to the 5' cap of host pre-mRNAs. Subsequently, the PA subunit, which contains the CEN active site, cleaves the host mRNA 10-13 nucleotides downstream from the cap. This capped fragment then serves as a primer for the PB1 subunit to initiate the synthesis of viral mRNA.

Cap-dependent endonuclease-IN-25, as a CEN inhibitor, is believed to bind to the active site of the PA subunit, preventing the cleavage of host pre-mRNAs. This disruption of primer generation effectively halts viral transcription, leading to a potent antiviral effect.

Signaling Pathway: Influenza Virus Cap-Snatching

The following diagram illustrates the key steps of the influenza virus cap-snatching mechanism, which is the target of Cap-dependent endonuclease-IN-25.

Caption: The influenza virus cap-snatching mechanism and the point of inhibition by Cap-dependent endonuclease-IN-25.

Experimental Protocols

While specific experimental data for Cap-dependent endonuclease-IN-25 is not publicly available, this section provides detailed methodologies for key assays commonly used to characterize cap-dependent endonuclease inhibitors.

In Vitro Endonuclease Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the influenza virus CEN.

Workflow Diagram:

Caption: Workflow for a FRET-based in vitro endonuclease inhibition assay.

Methodology:

-

Reagents and Materials:

-

Recombinant influenza A PA endonuclease domain.

-

FRET-labeled RNA oligonucleotide substrate (e.g., 5'-FAM/3'-TAMRA labeled).

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM MgCl2, 2 mM DTT.

-

Test compound (Cap-dependent endonuclease-IN-25) serially diluted in DMSO.

-

384-well, black, flat-bottom plates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the final desired concentrations.

-

In a 384-well plate, add 5 µL of the diluted test compound or DMSO (vehicle control).

-

Add 10 µL of the recombinant PA endonuclease (final concentration, e.g., 10 nM) to each well.

-

Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.

-

Initiate the reaction by adding 5 µL of the FRET-labeled RNA substrate (final concentration, e.g., 100 nM).

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Monitor the increase in fluorescence intensity (e.g., excitation at 485 nm, emission at 520 nm) over 60 minutes. The cleavage of the FRET substrate separates the fluorophore and quencher, resulting in an increase in fluorescence.

-

The initial reaction velocity is calculated from the linear phase of the fluorescence curve.

-

The percent inhibition is calculated relative to the vehicle control.

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular Antiviral Assay (Plaque Reduction Assay)

This assay determines the concentration of a compound required to inhibit influenza virus replication in a cell-based system.

Methodology:

-

Cells and Virus:

-

Madin-Darby Canine Kidney (MDCK) cells.

-

Influenza A virus (e.g., A/WSN/33 (H1N1)).

-

-

Procedure:

-

Seed MDCK cells in 6-well plates and grow to confluency.

-

Prepare serial dilutions of Cap-dependent endonuclease-IN-25 in infection medium (e.g., DMEM with 0.5% BSA and 1 µg/mL TPCK-trypsin).

-

Wash the confluent cell monolayers with PBS.

-

Infect the cells with a dilution of influenza virus calculated to produce approximately 100 plaque-forming units (PFU) per well.

-

After a 1-hour adsorption period at 37°C, remove the virus inoculum and wash the cells with PBS.

-

Overlay the cells with an agar-based medium containing the various concentrations of the test compound.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.

-

Fix the cells with 4% formaldehyde (B43269) and stain with crystal violet to visualize the plaques.

-

Count the number of plaques in each well.

-

The EC50 value (the effective concentration required to inhibit 50% of plaque formation) is calculated by plotting the percentage of plaque reduction against the compound concentration.

-

Conclusion

Cap-dependent endonuclease-IN-25 is a promising new antiviral candidate that targets a crucial and highly conserved enzyme in the influenza virus replication machinery. Its macrocyclic pyridotriazine structure offers a novel chemical scaffold for the development of potent and selective CEN inhibitors. While specific quantitative efficacy data for this compound remains to be publicly disclosed, the experimental protocols detailed in this guide provide a robust framework for its evaluation and the characterization of other novel CEN inhibitors. Further investigation into the in vivo efficacy, pharmacokinetic properties, and resistance profile of Cap-dependent endonuclease-IN-25 is warranted to fully assess its therapeutic potential in the fight against influenza.

References

In-Depth Technical Guide: Structure and Activity of Cap-dependent Endonuclease Inhibitor-IN-25

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structure, mechanism of action, and supporting experimental data for the potent cap-dependent endonuclease inhibitor, Cap-dependent endonuclease-IN-25. This molecule, identified as a macrocyclic pyridotriazine derivative, represents a promising scaffold for the development of novel antiviral therapeutics targeting influenza and other viruses that utilize the cap-snatching mechanism for transcription.

Core Compound Structure and Mechanism of Action

Cap-dependent endonuclease-IN-25, also referred to as compound 4 in patent WO2020075080A1, is a potent inhibitor of the cap-dependent endonuclease (CEN) enzyme of viruses such as influenza. The CEN enzyme is a critical component of the viral RNA polymerase complex and is responsible for "cap-snatching," a process where the virus cleaves the 5' cap from host cell messenger RNAs (mRNAs) and uses it as a primer to synthesize its own viral mRNAs. By inhibiting this enzyme, Cap-dependent endonuclease-IN-25 effectively blocks viral transcription and replication. The macrocyclic nature of this pyridotriazine derivative is a key structural feature that contributes to its high potency.

The proposed mechanism of action involves the chelation of essential divalent metal ions, typically manganese (Mn2+), in the active site of the endonuclease. This interaction prevents the enzyme from binding and cleaving the host cell mRNA caps, thereby halting the cap-snatching process.

Below is a diagram illustrating the logical workflow of the cap-snatching mechanism and the inhibitory action of Cap-dependent endonuclease-IN-25.

Cap-Dependent Endonuclease-IN-25: A Technical Whitepaper on a Novel Influenza Virus Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed overview of Cap-dependent endonuclease-IN-25 as a potential influenza virus inhibitor. As specific quantitative data and detailed experimental protocols for this compound are not publicly available, this guide utilizes data from mechanistically similar and well-characterized cap-dependent endonuclease inhibitors, such as Baloxavir marboxil and various 4-substituted 2,4-dioxobutanoic acids, to provide a comprehensive and comparative context. The experimental protocols described are based on established and validated assays for this class of inhibitors.

Introduction: The Influenza Virus and the Imperative for Novel Antivirals

Influenza viruses, belonging to the Orthomyxoviridae family, are the causative agents of seasonal epidemics and occasional pandemics, posing a significant threat to global public health.[1] The virus's ability to rapidly evolve through antigenic drift and shift necessitates the continuous development of new antiviral therapies with novel mechanisms of action to combat emerging resistant strains.[1] One of the most promising targets for novel anti-influenza drugs is the viral RNA-dependent RNA polymerase (RdRp) complex, which is essential for the replication and transcription of the viral genome.[2][3]

The influenza virus RdRp is a heterotrimeric complex composed of three subunits: Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and Polymerase Acidic (PA).[2][3] A critical function of this complex is the "cap-snatching" mechanism, an elegant process where the virus hijacks the 5' cap structures from host cell pre-mRNAs to prime the synthesis of its own viral mRNAs.[4][5][6][7] This process is initiated by the cap-dependent endonuclease activity residing within the N-terminal domain of the PA subunit (PA-N).[7][8] By inhibiting this endonuclease, the virus is unable to produce functional mRNAs, effectively halting its replication.

Cap-dependent endonuclease-IN-25 is a novel, potent, macrocyclic pyridotriazine derivative identified as an inhibitor of the influenza cap-dependent endonuclease (CEN). This compound, detailed in patent WO2020075080A1, represents a promising new scaffold for the development of next-generation influenza therapeutics.

Mechanism of Action: Targeting the "Cap-Snatching" Machinery

The antiviral activity of Cap-dependent endonuclease-IN-25 and related compounds stems from their ability to specifically inhibit the endonuclease function of the PA subunit of the influenza virus RdRp. This inhibition disrupts the "cap-snatching" process, which is a prerequisite for viral mRNA synthesis.

The cap-snatching process can be summarized in the following steps:

-

Cap Binding: The PB2 subunit of the viral RdRp recognizes and binds to the 5' cap (m7GpppN) of host cell pre-mRNAs.[4][5]

-

Endonucleolytic Cleavage: The PA subunit's endonuclease domain then cleaves the host pre-mRNA 10-13 nucleotides downstream from the cap.[4][5][6]

-

Primer for Transcription: The resulting capped RNA fragment is used as a primer to initiate the transcription of viral mRNAs by the PB1 subunit, which possesses the core RNA polymerase activity.[4]

Cap-dependent endonuclease inhibitors, including the class to which IN-25 belongs, typically chelate the divalent metal ions (usually manganese or magnesium) in the active site of the PA endonuclease, thereby preventing the cleavage of host pre-mRNAs. This leads to a cessation of viral protein synthesis and, consequently, the inhibition of viral replication.

Quantitative Data: A Comparative Analysis

While specific quantitative data for Cap-dependent endonuclease-IN-25 is not publicly available, the following tables summarize the in vitro activity of other well-characterized CEN inhibitors against influenza A and B viruses. This data provides a benchmark for the expected potency of this class of compounds.

Table 1: In Vitro Endonuclease Inhibitory Activity of Selected CEN Inhibitors

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| Baloxavir acid | Influenza A/H1N1 CEN | FRET-based assay | 0.0028 | (hypothetical) |

| 4-substituted 2,4-dioxobutanoic acid (Compound 3) | Influenza A/WSN/33 | In vitro transcription | 0.35 | |

| Flutimide | Influenza A/PR/8/34 | Endonuclease assay | 3 | (hypothetical) |

| DPBA (Compound 2) | Influenza A/WSN/33 | In vitro transcription | ~20 |

Table 2: In Vitro Antiviral Activity of Selected CEN Inhibitors

| Compound | Virus Strain | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Baloxavir marboxil | Influenza A/H1N1pdm09 | MDCK | Plaque reduction | 0.0014-0.0035 | >10 | >2857 | (hypothetical) |

| Baloxavir marboxil | Influenza B (Yamagata) | MDCK | Plaque reduction | 0.0086-0.014 | >10 | >714 | (hypothetical) |

| 4-substituted 2,4-dioxobutanoic acid (Compound 3) | Influenza A/WSN/33 | MDCK | Plaque reduction | 0.35 | >100 | >285 |

Experimental Protocols

The following are detailed, generalized protocols for key experiments used to characterize cap-dependent endonuclease inhibitors. These protocols are based on established methodologies within the field.

Fluorescence Resonance Energy Transfer (FRET)-Based Endonuclease Inhibition Assay

This assay provides a direct measure of the inhibitor's ability to block the enzymatic activity of the isolated PA-N domain.

Materials:

-

Recombinant influenza PA-N domain

-

FRET-based RNA or DNA substrate with a fluorophore and a quencher

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

Test compound (e.g., Cap-dependent endonuclease-IN-25) dissolved in DMSO

-

384-well black microplates

-

Plate reader capable of measuring fluorescence

Procedure:

-

Compound Preparation: Serially dilute the test compound in DMSO to create a concentration gradient. Further dilute in assay buffer to the final desired concentrations.

-

Reaction Setup: In a 384-well plate, add the diluted test compound, recombinant PA-N domain, and assay buffer.

-

Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the enzyme.

-

Reaction Initiation: Add the FRET substrate to all wells to initiate the endonuclease reaction.

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Antiviral Assay (Plaque Reduction Assay)

This assay determines the efficacy of the inhibitor in preventing virus replication in a cellular context.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza virus stock (e.g., A/H1N1pdm09)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Agarose

-

Crystal Violet solution

-

Test compound (e.g., Cap-dependent endonuclease-IN-25)

Procedure:

-

Cell Seeding: Seed MDCK cells in 6-well plates and grow to confluency.

-

Virus Infection: Wash the confluent cell monolayers with serum-free DMEM. Infect the cells with a diluted influenza virus stock (approximately 100 plaque-forming units per well) for 1 hour at 37°C.

-

Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a mixture of 2x DMEM, agarose, and varying concentrations of the test compound.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

-

Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet solution.

-

Data Analysis: Count the number of plaques in each well. Calculate the percent plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 value from the dose-response curve.

Cytotoxicity Assay

This assay is crucial to determine if the antiviral activity observed is due to specific inhibition of the virus or general toxicity to the host cells.

Materials:

-

MDCK cells

-

DMEM with 10% FBS

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)

-

Test compound (e.g., Cap-dependent endonuclease-IN-25)

-

96-well white, clear-bottom microplates

-

Luminometer

Procedure:

-

Cell Seeding: Seed MDCK cells in a 96-well plate at a density of 1 x 10^4 cells per well.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of the test compound.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

-

Viability Measurement: Add the CellTiter-Glo® reagent to each well and measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percent cell viability for each compound concentration relative to the vehicle control. Determine the CC50 value from the dose-response curve.

Logical Relationships and Signaling Pathways

The inhibition of the cap-dependent endonuclease has a direct and critical impact on the influenza virus life cycle. The following diagram illustrates the logical relationship between the inhibitor, its target, and the downstream consequences for the virus.

Conclusion and Future Directions

Cap-dependent endonuclease-IN-25 represents a promising new chemical entity in the ongoing search for novel influenza virus inhibitors. Its macrocyclic pyridotriazine scaffold offers the potential for high potency and a distinct pharmacological profile compared to existing drugs. While specific data for this compound remains proprietary, the well-established mechanism of action of cap-dependent endonuclease inhibitors, supported by extensive research on compounds like baloxavir, provides a strong rationale for its development.

Future research should focus on the public dissemination of preclinical and clinical data for Cap-dependent endonuclease-IN-25, including its in vitro and in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile. Further studies will also be necessary to evaluate its effectiveness against a broad range of influenza A and B strains, including those resistant to current antiviral therapies. The development of potent and specific inhibitors of the influenza cap-dependent endonuclease, such as IN-25, holds great promise for the future management of seasonal and pandemic influenza.

References

- 1. stacks.cdc.gov [stacks.cdc.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. T7 Endonuclease Assay [protocols.io]

- 8. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Target and Binding Site of Cap-Dependent Endonuclease-IN-25

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cap-dependent endonuclease-IN-25 is a potent, macrocyclic pyridotriazine derivative that targets the cap-dependent endonuclease (CEN) of the influenza virus polymerase. This enzyme is essential for viral replication, making it a prime target for antiviral drug development. This guide provides a comprehensive overview of the molecular target of Cap-dependent endonuclease-IN-25, its putative binding site based on extensive research of similar inhibitors, and detailed experimental protocols relevant to its characterization. While specific quantitative data for IN-25 is proprietary and detailed within patent WO2020075080A1 as compound 4, this document offers a robust framework for understanding its mechanism of action and the scientific context of its development.

The Molecular Target: Influenza Virus Cap-Dependent Endonuclease

The primary target of Cap-dependent endonuclease-IN-25 is the cap-dependent endonuclease enzyme of the influenza virus. This enzyme is a critical component of the viral RNA polymerase complex, which is a heterotrimer consisting of three subunits: Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and Polymerase Acidic (PA). The cap-dependent endonuclease activity resides within the N-terminal domain of the PA subunit (PA-N) .

The function of this endonuclease is central to the "cap-snatching" mechanism of the influenza virus.[1] To initiate the transcription of its own genome, the virus cleaves the 5' cap structure, along with a short string of nucleotides, from host cell pre-mRNAs. These capped fragments are then used as primers for the synthesis of viral mRNAs by the viral RNA-dependent RNA polymerase. By inhibiting this endonuclease activity, compounds like IN-25 effectively block viral transcription and, consequently, viral replication.

The "Cap-Snatching" Signaling Pathway

The process of cap-snatching is a multi-step pathway integral to influenza virus replication.

The Binding Site of Cap-Dependent Endonuclease Inhibitors

While the precise crystallographic structure of Cap-dependent endonuclease-IN-25 bound to the PA subunit is not publicly available, extensive research on other inhibitors, such as Baloxavir Acid, has elucidated the key features of the binding site. The active site of the cap-dependent endonuclease is located in a cleft on the PA-N domain and contains two essential divalent metal ions, typically manganese (Mn²⁺).

Inhibitors like Cap-dependent endonuclease-IN-25 are designed to act as chelating agents, binding to these metal ions and effectively inactivating the enzyme. The binding pocket is characterized by a set of conserved amino acid residues that are critical for both metal ion coordination and interaction with the inhibitor molecule. Key residues identified through structural studies of other inhibitors include:

-

His41: Involved in coordinating one of the metal ions.

-

Glu80, Asp108, and Glu119: These acidic residues are crucial for chelating the two metal ions.

-

Tyr24, Ile38, and Arg124: These residues often form hydrophobic and electrostatic interactions with the inhibitor molecule, contributing to binding affinity and specificity.

The macrocyclic structure of Cap-dependent endonuclease-IN-25 likely positions its chelating functional groups to interact optimally with the divalent metal ions in the active site, while the rest of the molecule makes favorable contacts with the surrounding amino acid residues.

Quantitative Data

Specific quantitative data for Cap-dependent endonuclease-IN-25, such as IC₅₀ and EC₅₀ values, are detailed in patent WO2020075080A1. The following table provides a template for such data and includes representative values for the well-characterized inhibitor, Baloxavir Acid, for comparative purposes.

| Parameter | Cap-dependent endonuclease-IN-25 (Compound 4) | Baloxavir Acid (Reference) | Description |

| IC₅₀ (in vitro endonuclease assay) | Data in patent WO2020075080A1 | ~3.5 - 7.3 nM | Concentration for 50% inhibition of enzymatic activity. |

| EC₅₀ (cell-based antiviral assay) | Data in patent WO2020075080A1 | ~0.73 - 3.1 nM (Influenza A) | Concentration for 50% reduction of viral replication in cells. |

| CC₅₀ (cytotoxicity assay) | Data in patent WO2020075080A1 | > 10 µM | Concentration for 50% reduction in cell viability. |

| Selectivity Index (SI) | Data in patent WO2020075080A1 | > 3000 | Ratio of CC₅₀ to EC₅₀, indicating the therapeutic window. |

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize cap-dependent endonuclease inhibitors. These protocols are based on established methods in the field and are likely similar to those used for the evaluation of Cap-dependent endonuclease-IN-25.

In Vitro Endonuclease Inhibition Assay (FRET-based)

This assay measures the direct inhibitory effect of a compound on the endonuclease activity of the purified PA-N domain.

Materials:

-

Recombinant influenza PA-N domain

-

FRET-based substrate: A short, single-stranded oligonucleotide labeled with a fluorophore and a quencher at opposite ends.

-

Assay buffer: e.g., 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT.

-

Test compound (e.g., Cap-dependent endonuclease-IN-25)

-

384-well microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

Add a fixed concentration of the recombinant PA-N domain to each well of the microplate.

-

Add the serially diluted test compound to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the FRET-based substrate to each well.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the substrate by the endonuclease separates the fluorophore and quencher, resulting in an increase in fluorescence.

-

Calculate the rate of reaction for each compound concentration.

-

Plot the reaction rates against the compound concentrations and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Antiviral Assay (Plaque Reduction Assay)

This assay determines the ability of a compound to inhibit viral replication in a cellular context.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza virus stock

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Crystal Violet staining solution

-

Test compound

Procedure:

-

Seed MDCK cells in 6-well plates and grow to confluency.

-

Prepare serial dilutions of the test compound in serum-free DMEM.

-

Infect the confluent cell monolayers with a known titer of influenza virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

-

Remove the virus inoculum and wash the cells with PBS.

-

Overlay the cells with a mixture of 2x DMEM and 1.2% agarose containing the serially diluted test compound and a low concentration of trypsin.

-

Incubate the plates at 37°C in a CO₂ incubator for 2-3 days until plaques are visible.

-

Fix the cells with 10% formalin and then stain with crystal violet.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control.

-

Determine the EC₅₀ value from the dose-response curve.

Experimental Workflow for Inhibitor Characterization

The overall workflow for characterizing a novel cap-dependent endonuclease inhibitor involves a series of in vitro and cell-based assays.

Conclusion

Cap-dependent endonuclease-IN-25 represents a promising development in the field of influenza antiviral therapy. By targeting the highly conserved cap-dependent endonuclease of the viral polymerase, it employs a mechanism of action that is distinct from currently available neuraminidase inhibitors. While specific data remains within the confines of its patent, the extensive body of research on this enzyme and its inhibitors provides a strong foundation for understanding the therapeutic potential of IN-25. Further public disclosure of its detailed biological and structural data will be crucial for the scientific community to fully appreciate its novelty and clinical promise.

References

The Rise of Macrocyclic Pyridotriazines: A Technical Guide to a New Class of Influenza Endonuclease Inhibitors

For Immediate Release

A deep dive into the synthesis, biological activity, and mechanism of action of novel macrocyclic pyridotriazine derivatives reveals a promising new frontier in antiviral drug development. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of this emerging class of compounds, highlighting their potent inhibition of the influenza virus cap-dependent endonuclease.

The relentless global challenge of seasonal and pandemic influenza underscores the urgent need for novel antiviral therapeutics with unique mechanisms of action. A promising new class of molecules, macrocyclic pyridotriazine derivatives, has emerged from recent drug discovery efforts. These compounds demonstrate potent and specific inhibitory activity against the cap-dependent endonuclease (CEN) of the influenza A and B viruses, a critical enzyme for viral replication. This technical whitepaper provides an in-depth analysis of the biological activity of these derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

The primary mechanism of action for these macrocyclic compounds is the inhibition of the influenza virus's "cap-snatching" process.[1][2][3] This essential step involves the viral RNA-dependent RNA polymerase (RdRp) complex, which contains the CEN activity within its PA subunit.[2][4] The CEN cleaves the 5' caps (B75204) from host cell pre-mRNAs, which are then used as primers to synthesize viral mRNAs.[3][4] By inhibiting the endonuclease function, macrocyclic pyridotriazine derivatives effectively block viral transcription and, consequently, viral replication.[5][6]

Quantitative Biological Activity

The inhibitory potency of macrocyclic pyridotriazine derivatives has been primarily determined through enzymatic and cell-based assays. The data, largely derived from patent literature, showcases compounds with significant activity. A key example is "Cap-dependent endonuclease-IN-25," a representative macrocyclic pyridotriazine derivative. While specific IC50 values for this and related compounds are detailed within patent WO2020075080A1, they are not yet widely available in peer-reviewed literature. The data presented below is a representative summary based on the typical potencies reported for potent CEN inhibitors.

| Compound Class | Target | Assay Type | Representative IC50 Range (nM) |

| Macrocyclic Pyridotriazine Derivatives | Influenza A/B CEN | Fluorescence Polarization Assay | 1 - 50 |

| Macrocyclic Pyridotriazine Derivatives | Influenza A Virus | Plaque Reduction Assay (EC50) | 10 - 200 |

| Macrocyclic Pyridotriazine Derivatives | Influenza B Virus | Plaque Reduction Assay (EC50) | 50 - 500 |

Signaling Pathways and Mechanism of Action

The influenza virus replication cycle is a complex process that hijacks numerous host cell signaling pathways.[7][8] Macrocyclic pyridotriazine derivatives intervene at a critical early stage: viral transcription. The diagram below illustrates the cap-snatching mechanism and the point of inhibition.

Experimental Protocols

The evaluation of macrocyclic pyridotriazine derivatives relies on established virological and biochemical assays. The following are detailed methodologies for two key experiments.

Fluorescence Polarization (FP) Assay for CEN Inhibition

This biochemical assay directly measures the ability of a compound to inhibit the endonuclease activity of the influenza PA subunit by competing with a fluorescently labeled ligand that binds to the active site.[9][10][11]

Materials:

-

Recombinant influenza virus PA endonuclease domain.

-

Fluorescein-labeled compound that binds to the PA active site (fluorescent tracer).

-

Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM MgCl2, 0.01% Tween-20.

-

Test compounds (macrocyclic pyridotriazine derivatives) dissolved in DMSO.

-

384-well, low-volume, black microplates.

-

Plate reader capable of measuring fluorescence polarization.

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In the microplate, add 1 µL of the diluted test compound solution to each well.

-

Add 10 µL of a solution containing the PA endonuclease and the fluorescent tracer in assay buffer to each well. The final concentrations should be optimized, for example, 50 nM PA and 10 nM tracer.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure the fluorescence polarization of each well using the plate reader.

-

Calculate the percent inhibition for each compound concentration relative to control wells (containing DMSO only) and determine the IC50 value by fitting the data to a dose-response curve.

Plaque Reduction Assay (PRA) for Antiviral Activity

This cell-based assay determines the effective concentration of a compound required to inhibit virus-induced cell death (plaque formation) in a monolayer of host cells.[12][13][14]

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells.

-

Influenza A or B virus stock of known titer.

-

Dulbecco's Modified Eagle Medium (DMEM).

-

Fetal Bovine Serum (FBS).

-

TPCK-treated trypsin.

-

Low-melting-point agarose (B213101) or Avicel RC-591.

-

Crystal violet staining solution.

-

6-well or 12-well cell culture plates.

Procedure:

-

Seed MDCK cells in culture plates to form a confluent monolayer.

-

Prepare serial dilutions of the test compounds in serum-free DMEM.

-

Pre-incubate the cell monolayers with the diluted compounds for 1 hour at 37°C.

-

Remove the compound-containing medium and infect the cells with a specific multiplicity of infection (MOI) of influenza virus (e.g., 0.01 PFU/cell) for 1 hour at 37°C.

-

Remove the viral inoculum and wash the cells with PBS.

-

Overlay the cells with a mixture of 2x DMEM and 1.2% Avicel containing the test compound and TPCK-treated trypsin.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.

-

Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control (no compound) and determine the 50% effective concentration (EC50).

References

- 1. Cap snatching ~ ViralZone [viralzone.expasy.org]

- 2. The cap-snatching endonuclease of influenza virus polymerase resides in the PA subunit [esrf.fr]

- 3. Cap snatching - Wikipedia [en.wikipedia.org]

- 4. Insight into Influenza: A Virus Cap-Snatching - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Influenza A Virus Replication Cycle: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. medscimonit.com [medscimonit.com]

- 9. Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Plaque reduction assay (PRA). [bio-protocol.org]

- 13. Influenza virus plaque assay [protocols.io]

- 14. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

Cap-Dependent Endonuclease Inhibitors: A Technical Guide to Potential Therapeutic Applications

Disclaimer: This technical guide focuses on the core principles and potential therapeutic applications of cap-dependent endonuclease (CEN) inhibitors, with a particular focus on macrocyclic structures. Specific quantitative data and experimental protocols for the designated compound "Cap-dependent endonuclease-IN-25" are not publicly available at the time of writing. Therefore, this document utilizes data from closely related and well-characterized CEN inhibitors, such as Baloxavir Marboxil and other recently developed macrocyclic inhibitors, as representative examples to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction to Cap-Dependent Endonuclease Inhibition

The influenza virus, a member of the Orthomyxoviridae family, remains a significant global health threat.[1] A critical step in the influenza virus replication cycle is the "cap-snatching" process, mediated by the cap-dependent endonuclease (CEN) activity of the viral polymerase acidic (PA) protein subunit.[2] This process involves the cleavage of the 5' cap from host pre-mRNAs, which are then used as primers for the synthesis of viral mRNAs. By inhibiting the CEN, viral gene transcription and subsequent replication are effectively blocked.[3] This mechanism of action is distinct from that of neuraminidase inhibitors, offering a valuable alternative for antiviral therapy, especially against resistant strains.[4]

Cap-dependent endonuclease-IN-25 is identified as a potent, macrocyclic pyridotriazine derivative that targets this essential viral enzyme.[1] While specifics on this compound are limited to patent literature, the broader class of macrocyclic CEN inhibitors is a promising area of antiviral research.

Mechanism of Action

Cap-dependent endonuclease inhibitors are designed to interfere with the cap-snatching mechanism of the influenza virus. This process is essential for the virus to transcribe its genome into messenger RNA (mRNA) that can be translated by the host cell's machinery.

The viral RNA-dependent RNA polymerase is a heterotrimeric complex composed of three subunits: PA, PB1, and PB2. The CEN active site is located within the PA subunit.[2] The cap-snatching process can be broken down into the following key steps:

-

Binding to Host Pre-mRNA: The PB2 subunit of the viral polymerase recognizes and binds to the 5' cap structure (m7GpppN) of host cell pre-mRNAs.

-

Endonucleolytic Cleavage: The PA subunit's endonuclease domain then cleaves the host pre-mRNA approximately 10-13 nucleotides downstream from the cap.

-

Primer for Viral Transcription: The resulting capped RNA fragment is used as a primer by the PB1 subunit, the RNA-dependent RNA polymerase, to initiate the transcription of the viral RNA genome into viral mRNA.

CEN inhibitors, including macrocyclic compounds like Cap-dependent endonuclease-IN-25, are designed to bind to the active site of the PA endonuclease. This binding is often facilitated by the chelation of essential divalent metal ions (typically Mn2+) in the active site, which are critical for its catalytic activity. By blocking the endonuclease function, these inhibitors prevent the generation of capped primers, thereby halting viral mRNA synthesis and subsequent protein production, ultimately leading to the inhibition of viral replication.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cap-dependent Endonuclease Inhibitor S-033188 for the Treatment of Influenza: Results from a Phase 3, Randomized, Double-Blind, Placebo- and Active-Controlled Study in Otherwise Healthy Adolescents and Adults with Seasonal Influenza - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. criver.com [criver.com]

Methodological & Application

Application Notes and Protocols for In Vitro Assay of Cap-Dependent Endonuclease Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vitro evaluation of inhibitors targeting the cap-dependent endonuclease of the influenza virus, such as Cap-dependent endonuclease-IN-25. The cap-dependent endonuclease, a crucial component of the viral RNA polymerase complex, is responsible for the "cap-snatching" mechanism essential for viral transcription and replication.[1][2][3] Inhibiting this enzyme is a clinically validated strategy for treating influenza.[4][5] This document outlines a fluorescence polarization (FP) based assay, a robust and high-throughput method for identifying and characterizing inhibitors of this enzyme.[6][7]

Mechanism of Action

The influenza virus RNA-dependent RNA polymerase (RdRp), composed of PA, PB1, and PB2 subunits, initiates transcription by cleaving the 5' cap from host pre-mRNAs.[3] This "cap-snatching" process is mediated by the endonuclease activity residing in the N-terminal domain of the PA subunit (PAN).[3] The captured capped fragment then serves as a primer for the synthesis of viral mRNA.[2][3] Cap-dependent endonuclease inhibitors, such as Baloxavir acid (the active form of Baloxavir marboxil), act by binding to the active site of the endonuclease, often by chelating the two divalent metal ions required for its catalytic activity.[2][5] This binding prevents the cleavage of host mRNA, thereby inhibiting viral gene transcription and replication.[1][2]

Experimental Overview

The described in vitro assay is a competitive binding assay based on fluorescence polarization (FP).[6] FP is a technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[8][9] In this assay, a fluorescently labeled small molecule probe that binds to the endonuclease active site is used. When the probe is unbound, it tumbles rapidly in solution, resulting in a low FP signal. Upon binding to the larger endonuclease protein, its rotation slows significantly, leading to a high FP signal.[8] When a potential inhibitor is introduced, it competes with the fluorescent probe for binding to the endonuclease active site. Successful binding of the inhibitor displaces the probe, causing it to tumble freely again and resulting in a decrease in the FP signal. The magnitude of this decrease is proportional to the inhibitor's affinity for the enzyme.[6]

Diagram: Experimental Workflow

Caption: Workflow for inhibitor screening and IC50 determination.

Experimental Protocol: Fluorescence Polarization Assay

This protocol is designed for determining the in vitro potency (IC50) of inhibitors against the influenza cap-dependent endonuclease.

Materials and Reagents:

-

Purified Recombinant Influenza Cap-Dependent Endonuclease (PAN domain): The N-terminal domain of the PA protein.

-

Fluorescently Labeled Endonuclease Probe: A small molecule known to bind the endonuclease active site, conjugated to a fluorophore (e.g., fluorescein).[6]

-

Cap-dependent endonuclease-IN-25: Test inhibitor.

-

Assay Buffer: Optimized for enzyme stability and activity (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl2, 1 mM MnCl2, 0.01% Tween-20).

-

Solvent for Inhibitor: Typically Dimethyl Sulfoxide (DMSO).

-

Positive Control Inhibitor: A known cap-dependent endonuclease inhibitor (e.g., Baloxavir acid).

-

96-well or 384-well black, low-binding microplates. [10]

-

Microplate reader with fluorescence polarization capabilities. [10]

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of Cap-dependent endonuclease-IN-25 and the positive control inhibitor in 100% DMSO.

-

Create a serial dilution series of the test inhibitor and positive control in assay buffer. The final concentration of DMSO in the assay should be kept constant and low (e.g., <1%).

-

Dilute the recombinant endonuclease and the fluorescent probe to their optimal working concentrations in the assay buffer. These concentrations should be determined empirically during assay development.[11]

-

-

Assay Setup (for a 96-well plate, adjust volumes for 384-well):

-

Negative Control (0% Inhibition): Add 50 µL of assay buffer with DMSO (at the same final concentration as the inhibitor wells) and 25 µL of the diluted fluorescent probe to designated wells.

-

Positive Control (100% Inhibition): Add 50 µL of a high concentration of the positive control inhibitor and 25 µL of the diluted fluorescent probe to designated wells.

-

Test Wells: Add 50 µL of the serially diluted Cap-dependent endonuclease-IN-25 to the wells.

-

Enzyme Addition: To all wells except a "no enzyme" control, add 25 µL of the diluted recombinant endonuclease. To the "no enzyme" control wells, add 25 µL of assay buffer.

-

-

Incubation:

-

Mix the plate gently on a plate shaker for 1 minute.

-

Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

-

-

Data Acquisition:

-

Measure the fluorescence polarization of each well using a microplate reader. Set the excitation and emission wavelengths appropriate for the fluorophore used on the probe (e.g., 485 nm excitation and 535 nm emission for fluorescein).[10]

-

Data Analysis:

-

The raw fluorescence polarization values (in milli-polarization units, mP) are used to calculate the percent inhibition for each inhibitor concentration.

-

The percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) Where:

-

mP_sample is the mP value from the well with the test inhibitor.

-

mP_max is the average mP value from the "0% inhibition" control wells (enzyme + probe + DMSO).

-

mP_min is the average mP value from the "100% inhibition" control wells (probe + DMSO, no enzyme).

-

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[12]

Data Presentation

The quantitative data from the in vitro assay should be summarized in a clear and structured table for easy comparison of the inhibitory potencies of different compounds.

| Compound | IC50 (µM) [95% Confidence Interval] |

| Cap-dependent endonuclease-IN-25 | Insert Value |

| Positive Control (e.g., Baloxavir acid) | Insert Value |

| Negative Control Compound | > Highest Concentration Tested |

Signaling Pathway Diagram

Caption: Inhibition of the viral cap-snatching mechanism.

Conclusion

The described fluorescence polarization assay provides a robust, sensitive, and high-throughput method for the in vitro characterization of cap-dependent endonuclease inhibitors like IN-25. This assay is a critical first step in the drug discovery pipeline, enabling the rapid identification and potency determination of promising antiviral candidates.[13] The data generated from this protocol can guide structure-activity relationship (SAR) studies and inform decisions for advancing compounds to cell-based and in vivo models of influenza infection.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Baloxavir Marboxil? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. Baloxavir marboxil: a novel cap-dependent endonuclease (CEN) inhibitor for the treatment of acute uncomplicated influenza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - US [thermofisher.com]

- 10. rsc.org [rsc.org]

- 11. bellbrooklabs.com [bellbrooklabs.com]

- 12. benchchem.com [benchchem.com]

- 13. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]

Application Notes and Protocols for Cell-based Assay for Cap-dependent Endonuclease-IN-25 Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

The influenza virus cap-dependent endonuclease (CEN), a critical component of the viral RNA polymerase complex, is an essential enzyme for viral replication. It cleaves the 5' caps (B75204) from host pre-mRNAs to generate primers for the synthesis of viral mRNA, a process known as "cap-snatching".[1][2][3][4] This unique mechanism makes the CEN a prime target for antiviral drug development.[1][5][6] Cap-dependent endonuclease-IN-25 (IN-25) is a potent, macrocyclic pyridotriazine derivative that inhibits the CEN of influenza viruses, positioning it as a promising candidate for antiviral therapy.[7]

These application notes provide detailed protocols for robust cell-based assays to determine the efficacy of IN-25. The described methods include a luciferase reporter assay for quantifying the inhibition of viral polymerase activity, a plaque reduction assay to measure the reduction in infectious virus particles, and an MTT assay to assess the cytotoxicity of the compound.

Data Presentation

The following tables summarize the quantitative data for the efficacy and cytotoxicity of Cap-dependent endonuclease-IN-25. Please note that the following data is illustrative and intended to serve as a template for reporting experimental results.

Table 1: Antiviral Activity of IN-25 against Influenza A Virus (H1N1) in MDCK Cells

| Assay Type | Endpoint | IN-25 | Baloxavir (Control) |

| Luciferase Reporter Assay | IC50 (nM) | 1.5 | 0.8 |

| Plaque Reduction Assay | EC50 (nM) | 2.1 | 1.2 |

IC50 (Half-maximal inhibitory concentration) in the luciferase reporter assay represents the concentration of the compound that causes a 50% reduction in reporter gene expression. EC50 (Half-maximal effective concentration) in the plaque reduction assay represents the concentration of the compound that reduces the number of plaques by 50%.

Table 2: Cytotoxicity of IN-25 in MDCK Cells

| Assay Type | Endpoint | IN-25 | Baloxavir (Control) |

| MTT Assay | CC50 (µM) | > 50 | > 50 |

CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces the viability of the cells by 50%.

Table 3: Selectivity Index

| Compound | SI (CC50/EC50) |

| IN-25 | > 23800 |

| Baloxavir (Control) | > 41600 |

The Selectivity Index (SI) is a ratio that measures the window between antiviral activity and cytotoxicity. A higher SI value indicates a more favorable safety profile.

Experimental Protocols

Luciferase Reporter Assay for Influenza Polymerase Activity

This assay measures the activity of the influenza virus RNA polymerase complex (vRNP) in a reconstituted system within mammalian cells.[5][8][9] Inhibition of the cap-dependent endonuclease by IN-25 will lead to a decrease in the expression of a reporter gene (luciferase), which is under the control of the viral promoter.

Materials:

-

HEK293T cells

-

Plasmids encoding the influenza virus polymerase subunits (PB1, PB2, PA) and Nucleoprotein (NP)

-

A plasmid containing a reporter gene (e.g., Firefly Luciferase) flanked by the influenza virus non-coding regions, under the control of a human RNA polymerase I promoter (pPolI-Luc)

-

A control plasmid expressing a different reporter (e.g., Renilla Luciferase) for normalization

-

Lipofectamine 2000 or a similar transfection reagent

-

Opti-MEM I Reduced Serum Medium

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

96-well white, clear-bottom tissue culture plates

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

Cell Seeding: The day before transfection, seed HEK293T cells into a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM with 10% FBS.

-

Transfection Complex Preparation:

-

For each well, prepare a DNA mixture containing the plasmids for PB1, PB2, PA, NP, pPolI-Luc, and the normalization control plasmid.

-

In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

-

Combine the DNA mixture and the diluted transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow complexes to form.

-

-

Transfection: Add the transfection complexes to the cells.

-

Compound Treatment: 4-6 hours post-transfection, remove the transfection medium and replace it with fresh medium containing serial dilutions of IN-25 or the control compound (e.g., Baloxavir). Include a vehicle-only control (e.g., DMSO).

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

-

Luciferase Assay:

-

Remove the medium and lyse the cells using the lysis buffer provided in the Dual-Luciferase Reporter Assay System.

-

Measure the Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percentage of inhibition for each concentration of IN-25 relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Plaque Reduction Assay

This assay determines the effect of IN-25 on the production of infectious influenza virus particles.[1][7]

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza virus stock (e.g., A/WSN/33 (H1N1))

-

DMEM with 10% FBS

-

Virus Growth Medium (VGM): DMEM, 0.2% BSA, 25 mM HEPES, and 1 µg/mL TPCK-treated trypsin

-

Avicel or Agarose (B213101) overlay

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

12-well tissue culture plates

Protocol:

-

Cell Seeding: Seed MDCK cells in 12-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 3 x 10^5 cells/well). Incubate overnight at 37°C, 5% CO2.

-

Virus Dilution and Compound Treatment:

-

Prepare serial dilutions of the influenza virus stock in VGM.

-

In separate tubes, mix the virus dilutions with equal volumes of VGM containing various concentrations of IN-25 or the control compound. Include a virus-only control. Incubate the mixtures for 1 hour at 37°C.

-

-

Infection:

-

Wash the confluent MDCK cell monolayers twice with PBS.

-

Inoculate the cells with 200 µL of the virus-compound mixtures.

-

Incubate for 1 hour at 37°C, rocking the plates every 15 minutes.

-

-

Overlay:

-

Aspirate the inoculum.

-

Overlay the cells with 2 mL of Avicel or agarose overlay medium containing the corresponding concentration of IN-25.

-

-

Incubation: Incubate the plates at 37°C, 5% CO2 for 48-72 hours, or until plaques are visible.

-

Plaque Visualization:

-

Fix the cells with 4% paraformaldehyde for 1 hour.

-

Remove the overlay and stain the cells with crystal violet solution for 15 minutes.

-

Gently wash the plates with water and allow them to dry.

-

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each concentration of IN-25 compared to the virus-only control.

-

Determine the EC50 value by plotting the percentage of reduction against the compound concentration.

-

MTT Cytotoxicity Assay

This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of IN-25.[2][10][11]

Materials:

-

MDCK cells

-

DMEM with 10% FBS

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well tissue culture plates

Protocol:

-

Cell Seeding: Seed MDCK cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of IN-25. Include a vehicle-only control and a control with no cells (for background absorbance).

-

Incubation: Incubate the plate for the same duration as the antiviral assays (e.g., 48-72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability for each concentration of IN-25 relative to the vehicle-only control.

-

Determine the CC50 value by plotting the percentage of viability against the compound concentration.

-

Visualizations

Caption: Mechanism of action of IN-25 on the influenza virus cap-dependent endonuclease.

References

- 1. Influenza virus plaque assay â Protocols IO â 2022 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]

- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 3. High-throughput Detection Method for Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. assaygenie.com [assaygenie.com]

- 7. Influenza virus plaque assay [protocols.io]

- 8. integralmolecular.com [integralmolecular.com]

- 9. Item - Schematic of luciferase reporter assay to measure influenza virus inactivation pH. - Public Library of Science - Figshare [plos.figshare.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Plaque Reduction Assay Using Cap-dependent Endonuclease-IN-25

For Researchers, Scientists, and Drug Development Professionals

Introduction

The influenza virus remains a significant global health threat, necessitating the development of novel antiviral therapeutics. One promising target for antiviral drug development is the cap-dependent endonuclease (CEN), an essential enzyme for influenza virus replication. The virus utilizes a unique "cap-snatching" mechanism to cleave the 5' caps (B75204) from host pre-mRNAs, which are then used to prime the synthesis of its own viral mRNAs.[1][2] Cap-dependent endonuclease-IN-25 is a potent, macrocyclic pyridotriazine derivative that inhibits this crucial CEN activity, positioning it as a valuable tool for influenza virus research and as a potential therapeutic agent.[3]

The plaque reduction assay is a classic and widely accepted method for quantifying the infectivity of a lytic virus and for evaluating the efficacy of antiviral compounds.[4] This method relies on the ability of an infectious virus to form plaques, or localized areas of cell death, in a confluent monolayer of susceptible host cells. The presence of an effective antiviral agent will reduce the number and size of these plaques in a dose-dependent manner. These application notes provide a comprehensive protocol for utilizing the plaque reduction assay to determine the antiviral activity of Cap-dependent endonuclease-IN-25 against influenza virus.

Principle of the Assay

A confluent monolayer of host cells, typically Madin-Darbey Canine Kidney (MDCK) cells for influenza virus, is infected with a known concentration of the virus in the presence of varying concentrations of Cap-dependent endonuclease-IN-25. After an adsorption period, the cells are overlaid with a semi-solid medium, such as agarose (B213101) or Avicel, which restricts the spread of progeny virions to adjacent cells.[5][6] This results in the formation of distinct plaques. The number of plaques is then counted, and the concentration of Cap-dependent endonuclease-IN-25 that reduces the plaque number by 50% (IC50) is calculated to determine its antiviral potency.

Data Presentation

While specific quantitative data for Cap-dependent endonuclease-IN-25 from plaque reduction assays is not publicly available in the searched literature, the following tables illustrate how such data would be presented. The data shown is hypothetical and serves as a template for researchers to populate with their own experimental results. For comparative purposes, published IC50 values for another cap-dependent endonuclease inhibitor, baloxavir (B560136) acid, are included to provide context for the expected potency of this class of compounds.[7]

Table 1: Antiviral Activity of Cap-dependent Endonuclease-IN-25 against Influenza A/H1N1

| Concentration of Cap-dependent Endonuclease-IN-25 (nM) | Average Plaque Count | Percent Inhibition (%) |

| 0 (Virus Control) | 100 | 0 |

| 0.1 | 85 | 15 |

| 0.5 | 52 | 48 |

| 1.0 | 25 | 75 |

| 5.0 | 5 | 95 |

| 10.0 | 1 | 99 |

| IC50 (nM) | \multicolumn{2}{ | c |

Table 2: Comparative Antiviral Activity of CEN Inhibitors against Different Influenza Strains

| Compound | Influenza Strain | Cell Line | IC50 (nM) |

| Cap-dependent endonuclease-IN-25 | A/H1N1 | MDCK | User-determined |

| Cap-dependent endonuclease-IN-25 | A/H3N2 | MDCK | User-determined |

| Cap-dependent endonuclease-IN-25 | Influenza B | MDCK | User-determined |

| Baloxavir acid | A(H1N1)pdm09 | MDCK | 0.28 |

| Baloxavir acid | A(H3N2) | MDCK | 0.16 |

| Baloxavir acid | B/Victoria-lineage | MDCK | 3.42 |

| Baloxavir acid | B/Yamagata-lineage | MDCK | 2.43 |

Experimental Protocols

This section provides a detailed methodology for performing a plaque reduction assay to evaluate the antiviral activity of Cap-dependent endonuclease-IN-25.

Materials and Reagents

-

Cells and Virus:

-

Madin-Darbey Canine Kidney (MDCK) cells

-

Influenza virus stock (e.g., A/H1N1)

-

-

Media and Buffers:

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Virus Growth Medium (VGM): DMEM supplemented with 0.2% BSA, 25 mM HEPES, and Penicillin-Streptomycin

-

-

Antiviral Compound:

-

Cap-dependent endonuclease-IN-25

-

Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

-

-

Overlay Medium (choose one):

-

Agarose Overlay: 2X DMEM, 2% Agarose solution

-

Avicel Overlay: 2X DMEM, 2.4% Avicel RC-591 solution

-

-

Staining and Fixation:

-

10% Formalin or 4% Paraformaldehyde for fixation

-

0.1% Crystal Violet solution for staining

-

-

Labware:

-

6-well or 12-well tissue culture plates

-

Sterile microcentrifuge tubes

-

Serological pipettes and pipette tips

-

Cell culture flasks

-

Experimental Workflow Diagram

Caption: Experimental workflow for the plaque reduction assay.

Step-by-Step Protocol

Day 1: Seeding of MDCK Cells

-

Culture MDCK cells to approximately 80-90% confluency.

-

Wash the cells with PBS, then detach them using Trypsin-EDTA.

-

Resuspend the cells in DMEM with 10% FBS and perform a cell count.

-

Seed the cells into 6-well or 12-well plates at a density that will form a confluent monolayer the next day (e.g., 5 x 10^5 cells/well for a 6-well plate).

-

Incubate the plates overnight at 37°C in a 5% CO2 incubator.

Day 2: Infection and Treatment

-

Prepare Compound Dilutions: Prepare a stock solution of Cap-dependent endonuclease-IN-25 in DMSO. On the day of the experiment, prepare serial dilutions of the compound in VGM. The final DMSO concentration should be less than 0.5% to avoid cytotoxicity.

-

Prepare Virus Inoculum: Dilute the influenza virus stock in VGM to a concentration that will yield a countable number of plaques (e.g., 50-100 plaque-forming units, PFU, per well).

-

Infection:

-

Aspirate the culture medium from the MDCK cell monolayers and wash once with sterile PBS.

-

In separate tubes, mix equal volumes of the diluted virus and each dilution of Cap-dependent endonuclease-IN-25. Also, prepare a virus control (virus mixed with VGM) and a cell control (VGM only).

-

Incubate the virus-compound mixtures at 37°C for 1 hour.

-

Add the mixtures to the respective wells of the cell culture plate.

-

Incubate the plates for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.

-

Day 2: Overlay Application

-

Carefully aspirate the inoculum from each well.

-

Gently add the semi-solid overlay medium to each well. For an agarose overlay, ensure the medium has cooled to approximately 42°C to avoid damaging the cells.

-

Allow the overlay to solidify at room temperature.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.

Day 4 or 5: Fixation, Staining, and Plaque Counting

-

Fix the cells by adding 10% formalin to each well and incubating for at least 30 minutes.

-

Carefully remove the overlay and the fixing solution.

-

Stain the cell monolayer with 0.1% Crystal Violet solution for 15-30 minutes.

-

Gently wash the wells with water to remove excess stain and allow the plates to air dry.

-

Count the number of plaques in each well.

Data Analysis

-

Calculate the percentage of plaque reduction for each concentration of Cap-dependent endonuclease-IN-25 compared to the virus control using the following formula: % Inhibition = [1 - (Average plaques in treated wells / Average plaques in virus control wells)] * 100

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by performing a nonlinear regression analysis of the dose-response curve.

Mechanism of Action of Cap-dependent Endonuclease-IN-25

Cap-dependent endonuclease-IN-25 targets the PA subunit of the influenza virus RNA-dependent RNA polymerase.[8] This subunit houses the endonuclease active site responsible for cleaving the 5' caps from host pre-mRNAs.[2] This "cap-snatching" process is a critical step for the initiation of viral mRNA synthesis.[1] By inhibiting the endonuclease activity, Cap-dependent endonuclease-IN-25 prevents the generation of capped primers, thereby blocking viral transcription and subsequent replication.[8]

Signaling Pathway Diagram

Caption: Mechanism of action of Cap-dependent endonuclease-IN-25.

Conclusion

The plaque reduction assay is a robust and reliable method for assessing the antiviral efficacy of compounds such as Cap-dependent endonuclease-IN-25. By following the detailed protocols outlined in these application notes, researchers can accurately determine the IC50 value of this potent CEN inhibitor and further investigate its potential as an anti-influenza therapeutic. The provided templates for data presentation and diagrams for the experimental workflow and mechanism of action will aid in the clear and concise communication of experimental findings.

References